![molecular formula C23H24FN3O3 B2634205 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine CAS No. 1775455-69-0](/img/structure/B2634205.png)
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine represents a novel class of organic molecules that integrate a fluorophenyl group with an oxadiazole and piperidine structure. This unique configuration has drawn attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a piperidine ring , which is known for its versatility in drug design, and an oxadiazole moiety , which contributes to its biological activity. The presence of the fluorophenyl group enhances the electronic properties of the molecule, potentially improving its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and piperidine structures exhibit a broad spectrum of biological activities. The following sections detail specific findings related to the biological effects of this compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 - 64 |
Escherichia coli | 64 - 128 |
Bacillus cereus | 16 - 32 |
These results suggest that the compound may be particularly effective against Gram-positive bacteria, aligning with findings from related oxadiazole derivatives .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines have shown promising results:
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon cancer) | 18.78 |
MCF7 (Breast cancer) | 10.1 |
HUH7 (Liver cancer) | 15.0 |
These values indicate that the compound exhibits cytotoxic effects comparable to or better than established chemotherapeutics like 5-Fluorouracil .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The oxadiazole ring is known to inhibit enzymes crucial for DNA synthesis, such as thymidylate synthase (TS), which plays a pivotal role in cancer cell proliferation . Additionally, the piperidine structure may enhance membrane permeability, facilitating cellular uptake and increasing efficacy.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the pharmacological properties of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives with oxadiazole cores exhibited superior activity against multidrug-resistant strains compared to traditional antibiotics .
- Cytotoxicity Assessment : In a comparative analysis against standard anticancer agents, several oxadiazole derivatives showed IC50 values significantly lower than those of conventional drugs, indicating higher potency .
- In Silico Studies : Computational models have predicted favorable binding affinities for this compound with key biological targets, suggesting potential pathways for drug development .
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Research indicates that compounds similar to 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine exhibit properties akin to selective serotonin reuptake inhibitors (SSRIs). These compounds have been shown to effectively modulate serotonin levels in the brain, making them potential candidates for treating depression and anxiety disorders .
Anticancer Properties
Several studies have explored the anticancer potential of oxadiazole derivatives. The unique electronic properties of the oxadiazole ring may contribute to interactions with DNA or proteins involved in cancer cell proliferation. Preliminary data suggest that this compound could inhibit tumor growth in specific cancer cell lines .
Neurological Disorders
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating various neurological conditions, including anxiety disorders and obsessive-compulsive disorder (OCD). Its structural similarity to known pharmacological agents enhances its potential efficacy in these areas .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal evaluated the antidepressant effects of a related oxadiazole compound in animal models. The results demonstrated significant reductions in depressive-like behaviors compared to control groups, suggesting that modifications to the oxadiazole structure can enhance antidepressant activity .
Case Study 2: Cancer Cell Line Studies
Research conducted on various cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects, leading to apoptosis in malignant cells. The study highlighted the importance of the fluorophenyl group in enhancing the binding affinity to cancer-related targets .
Eigenschaften
IUPAC Name |
1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(4-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-16-2-8-20(9-3-16)29-15-22(28)27-12-10-17(11-13-27)14-21-25-23(26-30-21)18-4-6-19(24)7-5-18/h2-9,17H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAKEQCCCMMSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.